DMT-dG(dmf) Phosphoramidite

Descripción general

Descripción

Fosforamidita DMT-dG(dmf): es un compuesto químico utilizado principalmente en la síntesis de oligonucleótidos. Es un derivado de la desoxiguanosina, donde la amina exocíclica está protegida por un grupo dimetilformamidina, y el grupo 5'-hidroxilo está protegido por un grupo dimetoxitritilo. Este compuesto es esencial en el campo de la síntesis de ADN debido a su estabilidad y eficiencia en la producción de oligonucleótidos de alta pureza .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la fosforamidita DMT-dG(dmf) implica varios pasos:

Protección del grupo 5'-hidroxilo: El grupo 5'-hidroxilo de la desoxiguanosina se protege utilizando cloruro de dimetoxitritilo en presencia de una base como la piridina.

Protección de la amina exocíclica: La amina exocíclica de la base guanina se protege utilizando dimetilformamidina.

Fosforilación: El grupo 3'-hidroxilo se fosforila luego utilizando N,N-diisopropilcloro fosforamidita de 2-cianoetilo en presencia de una base como la diisopropiletilamina

Métodos de producción industrial: La producción industrial de la fosforamidita DMT-dG(dmf) sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Procesamiento por lotes: Se procesan grandes cantidades de materiales de partida por lotes.

Síntesis de flujo continuo: Este método permite la producción continua del compuesto, mejorando la eficiencia y el rendimiento

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: La fosforamidita DMT-dG(dmf) puede sufrir reacciones de oxidación, típicamente utilizando yodo en agua o piridina.

Desprotección: El grupo dimetoxitritilo se puede eliminar utilizando condiciones ácidas, como el ácido tricloroacético en diclorometano.

Sustitución: El grupo cianoetilo se puede eliminar en condiciones básicas, como el hidróxido de amonio

Reactivos y condiciones comunes:

Oxidación: Yodo en agua o piridina.

Desprotección: Ácido tricloroacético en diclorometano.

Sustitución: Hidróxido de amonio

Productos principales:

Aplicaciones Científicas De Investigación

Chemistry

- Oligonucleotide Synthesis : DMT-dG(dmf) is integral in synthesizing DNA oligonucleotides, which are crucial for various chemical research applications, including probe design and genetic engineering.

Biology

- Gene Synthesis : This compound is employed in synthesizing specific DNA sequences necessary for gene cloning and sequencing.

- Gene Regulation Studies : Oligonucleotides containing DMT-dG(dmf) can modulate gene expression, making them useful in functional genomics.

Medicine

- Therapeutic Oligonucleotides : DMT-dG(dmf) is utilized in developing antisense oligonucleotides and small interfering RNAs, which have potential applications in gene therapy for various diseases.

Industry

- Diagnostics and Therapeutics : The compound facilitates large-scale synthesis of oligonucleotides used in diagnostics, such as PCR assays, and therapeutic applications.

Case Study 1: Oligonucleotide Synthesis Optimization

A study demonstrated that using DMT-dG(dmf) resulted in significantly higher yields and fewer side products compared to traditional phosphoramidites. The improved deprotection kinetics allowed for more efficient incorporation into the oligonucleotide chain.

Case Study 2: Gene Regulation Studies

Research focused on oligonucleotides synthesized with DMT-dG(dmf) showed effective modulation of gene expression involved in cancer pathways. These findings suggest potential therapeutic applications for gene therapy targeting oncogenes .

Properties of DMT-dG(dmf) Phosphoramidite

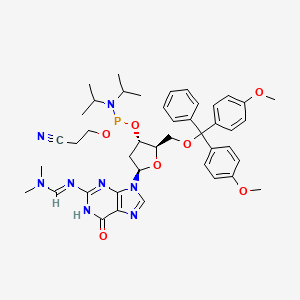

- IUPAC Name : N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

- Molecular Formula : C43H53N8O7P

- Molecular Weight : 824.9 g/mol

Mecanismo De Acción

El mecanismo de acción de la fosforamidita DMT-dG(dmf) implica su incorporación a los oligonucleótidos durante la síntesis de ADN. El grupo dimetoxitritilo protege el grupo 5'-hidroxilo, evitando reacciones no deseadas. El grupo dimetilformamidina protege la amina exocíclica, asegurando la estabilidad de la base guanina. Durante la síntesis, estos grupos protectores se eliminan en condiciones específicas, lo que permite la formación de la secuencia de oligonucleótidos deseada .

Comparación Con Compuestos Similares

Compuestos similares:

Fosforamidita DMT-dG(ib): Este compuesto utiliza un grupo isobutirilo para proteger la amina exocíclica de la guanina. .

Fosforamidita DMT-dA(bz): Este compuesto utiliza un grupo benzoilo para proteger la amina exocíclica de la adenina. .

Fosforamidita DMT-dC(bz): Este compuesto utiliza un grupo benzoilo para proteger la amina exocíclica de la citosina. .

Singularidad: La fosforamidita DMT-dG(dmf) es única debido a su uso del grupo dimetilformamidina, que permite una desprotección más rápida y eficiente en comparación con otros grupos protectores. Esto da como resultado una mayor pureza y rendimiento de los oligonucleótidos sintetizados .

Actividad Biológica

DMT-dG(dmf) Phosphoramidite is a specialized phosphoramidite monomer used primarily in the synthesis of oligonucleotides. This compound has garnered attention due to its unique biochemical properties and its role in various biological processes. This article delves into the biological activity of this compound, focusing on its mechanism of action, cellular effects, and research findings.

Target of Action

this compound serves as a building block in the synthesis of DNA and RNA. It is incorporated into the growing oligonucleotide chain during synthesis, where it forms phosphodiester bonds with adjacent nucleotides. The incorporation process is critical for the stability and integrity of the resulting nucleic acid sequences.

Biochemical Pathways

The compound interacts with key enzymes such as DNA polymerase, which catalyzes the formation of phosphodiester bonds between nucleotides. This interaction is essential for the replication and transcription processes within cells. Additionally, this compound can influence metabolic pathways by modulating enzyme activity involved in nucleotide synthesis and degradation.

Cellular Effects

This compound exhibits various effects on cellular functions, including:

- Gene Expression Modulation : The compound can alter the activity of transcription factors, thereby influencing gene expression related to cell growth, differentiation, and apoptosis.

- Impact on Cellular Metabolism : By affecting enzyme activity, this compound can modulate metabolic flux and metabolite levels within cells .

Research Findings

Recent studies have highlighted several important aspects of this compound's biological activity:

- Deprotection Efficiency : DMT-dG(dmf) deprotects faster than conventional dG(ib), significantly reducing deprotection times. This efficiency makes it particularly suitable for synthesizing G-rich sequences .

- Stability in Solution : The compound maintains stability comparable to standard phosphoramidites used in DNA synthesis, allowing for reliable incorporation into oligonucleotides without significant degradation .

- Oligonucleotide Synthesis : Research indicates that DMT-dG(dmf) can directly substitute for other phosphoramidites without requiring changes to standard reagents used in DNA synthesis .

Case Study 1: Oligonucleotide Synthesis Optimization

In a study aimed at optimizing oligonucleotide synthesis, researchers found that using DMT-dG(dmf) resulted in higher yields and fewer side products compared to traditional methods. The study demonstrated that the incorporation efficiency was significantly enhanced due to the improved deprotection kinetics of DMT-dG(dmf) .

Case Study 2: Gene Regulation Studies

Another investigation focused on the impact of DMT-dG(dmf)-incorporated oligonucleotides on gene regulation. The results showed that these modified oligonucleotides could effectively modulate the expression of target genes involved in cancer pathways, suggesting potential therapeutic applications in gene therapy .

Data Tables

| Feature | DMT-dG(dmf) | Conventional dG(ib) |

|---|---|---|

| Deprotection Time (55 °C) | 2 hours | 6 hours |

| Stability | High | Moderate |

| Yield in Oligonucleotide Synthesis | High | Moderate |

Propiedades

IUPAC Name |

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27+/t36-,37+,38+,59?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQAXTCBMPFGAN-UNHDIWNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)/N=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53N8O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.